2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide
Description
2-{7,8-Dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide is a heterocyclic acetamide derivative featuring a pyrimidoindole core substituted with methoxy groups at positions 7 and 8, a ketone at position 4, and an acetamide side chain linked to a 4-fluorobenzyl group.
Key structural attributes:
- Pyrimido[5,4-b]indole core: A fused bicyclic system combining pyrimidine and indole moieties.
- 7,8-Dimethoxy substituents: Enhance solubility and metabolic stability.
- 4-Oxo group: Contributes to hydrogen-bonding interactions.
- N-[(4-Fluorophenyl)methyl]acetamide side chain: Fluorine improves lipophilicity and bioavailability .
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c1-29-16-7-14-15(8-17(16)30-2)25-20-19(14)24-11-26(21(20)28)10-18(27)23-9-12-3-5-13(22)6-4-12/h3-8,11,25H,9-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJUBUUFOHFZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole core, followed by functionalization to introduce the desired substituents. Common reaction conditions involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields . Industrial production methods may involve optimization of reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound has shown potential in biological studies, particularly in the investigation of its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets within cells. Indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization. This compound may exert its effects through binding to proteins or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogs with Pyrimidoindole Cores
The following compounds share the pyrimido[5,4-b]indole scaffold but differ in substituents and side chains:
Key Observations :
- Fluorine vs. Non-Fluorinated Side Chains: The 4-fluorobenzyl group in the target compound likely improves membrane permeability compared to non-fluorinated analogs (e.g., cyclopropylmethyl in ) due to increased electronegativity and metabolic resistance .
- Methoxy Substitutions : The 7,8-dimethoxy groups in the target compound enhance solubility relative to brominated or unsubstituted pyrimidoindoles (e.g., compounds 25 and 27) .
- Side Chain Flexibility : The acetamide linker in the target compound allows for conformational adaptability during target binding, unlike rigid sulfanyl-linked analogs () .
Functional Group Variations in Related Acetamides
Compounds with acetamide side chains but divergent heterocyclic cores:
Comparison with Target Compound :
- Thioether vs. Acetamide Linkers : The absence of a sulfur linker in the target compound reduces oxidation susceptibility, improving stability .
Biological Activity
The compound 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule belonging to the class of indole derivatives. It is characterized by a unique structural framework that includes a pyrimidoindole core and various functional groups that contribute to its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 372.4 g/mol. The presence of dimethoxy groups and an acetamide moiety enhances its pharmacological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to specific receptors that mediate cellular responses.
- Gene Regulation : The compound might influence gene expression through interaction with nucleic acids.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrimidoindoles possess significant anticancer properties. For example:
- In vitro assays demonstrated that related compounds inhibited cancer cell proliferation through apoptosis induction.
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory effects:
- It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Antimicrobial Properties
Preliminary studies suggest antimicrobial activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
Case Studies and Research Findings
Recent research has focused on evaluating the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines :
- Inflammation Model :
-
Antimicrobial Testing :
- The compound was tested against Gram-positive and Gram-negative bacteria using standard disc diffusion methods. Results showed zones of inhibition comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
